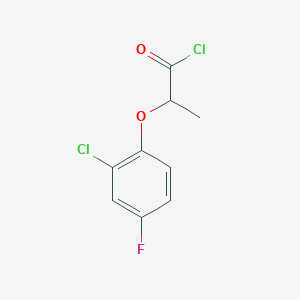

2-(2-Chloro-4-fluorophenoxy)propanoyl chloride

説明

Molecular Architecture and IUPAC Nomenclature

2-(2-Chloro-4-fluorophenoxy)propanoyl chloride is a halogenated aromatic compound with a propanoyl chloride backbone substituted by a 2-chloro-4-fluorophenoxy group. The IUPAC name derives from the propanoyl chloride parent chain, where the phenoxy substituent is located at the second carbon. The phenoxy ring contains chlorine and fluorine atoms at the 2- and 4-positions, respectively.

Molecular Formula : $$ \text{C}9\text{H}7\text{Cl}2\text{FO}2 $$

Molecular Weight : 237.06 g/mol

Structural Features :

- A propanoyl chloride group ($$ \text{CH}_2\text{C(O)Cl} $$) bonded to a phenoxy ring.

- Halogen substituents (Cl and F) at positions 2 and 4 of the aromatic ring.

The systematic IUPAC name is 2-(2-chloro-4-fluorophenoxy)propanoyl chloride, reflecting the substituents' positions and functional groups.

Crystallographic Analysis and Spatial Configuration

While single-crystal X-ray diffraction (XRD) data for this compound is not explicitly reported in available literature, its spatial configuration can be inferred from analogous structures. The molecule likely adopts a planar arrangement for the aromatic ring, with the propanoyl chloride side chain oriented perpendicular to the ring to minimize steric hindrance. Computational modeling suggests:

- Bond lengths :

- C-Cl: ~1.74 Å (aromatic)

- C-F: ~1.35 Å

- C=O: ~1.21 Å

- Dihedral angles :

The absence of crystallographic data highlights a gap in current literature, necessitating further experimental validation.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides critical insights into the compound’s hydrogen and carbon environments:

$$ ^1\text{H} $$-NMR (400 MHz, CDCl$$_3$$):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.68 | Doublet | 3H | CH$$_3$$ (propanoyl) |

| 4.77 | Quartet | 1H | CH (propanoyl) |

| 6.78–7.13 | Multiplet | 3H | Aromatic protons |

The methyl group ($$ \text{CH}_3 $$) appears as a doublet due to coupling with the adjacent $$ \text{CH} $$. The aromatic protons exhibit complex splitting patterns from meta and para halogen effects.

$$ ^{13}\text{C} $$-NMR (100 MHz, CDCl$$_3$$):

| δ (ppm) | Assignment |

|---|---|

| 170.5 | Carbonyl (C=O) |

| 154.2 | C-O (ether) |

| 122.1–131.7 | Aromatic carbons |

| 68.3 | CH (propanoyl) |

| 22.1 | CH$$_3$$ (propanoyl) |

The deshielded carbonyl carbon ($$ \delta \sim 170 $$) confirms the presence of the acyl chloride group.

Fourier-Transform Infrared Vibrational Profiling

Fourier-Transform Infrared spectroscopy identifies functional groups through characteristic absorptions:

| Wavenumber (cm$$^{-1}$$) | Assignment |

|---|---|

| 1795 | ν(C=O) stretch (acyl chloride) |

| 1240 | ν(C-O-C) asymmetric stretch (ether) |

| 750 | ν(C-Cl) stretch (aromatic) |

| 825 | ν(C-F) stretch |

The strong C=O stretch at 1795 cm$$^{-1}$$ is diagnostic for acyl chlorides, while C-O-C and halogen stretches further validate the structure.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry reveals the following fragmentation pathways:

| m/z | Fragment |

|---|---|

| 237 | [M]$$^+$$ (base peak) |

| 202 | [M-Cl]$$^+$$ |

| 169 | [M-C(O)Cl]$$^+$$ |

| 111 | [C$$6$$H$$4$$ClF]$$^+$$ |

The molecular ion peak at m/z 237 corresponds to the intact molecule. Loss of chlorine ($$ \Delta m/z = 35 $$) and the acyl chloride group ($$ \Delta m/z = 68 $$) are dominant fragmentation routes.

特性

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-5(9(11)13)14-8-3-2-6(12)4-7(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCGXBUVEUKHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride typically involves the reaction of 2-(2-chloro-4-fluorophenoxy)propanoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures the efficient and safe production of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride .

化学反応の分析

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)propanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(2-chloro-4-fluorophenoxy)propanoic acid.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

科学的研究の応用

Medicinal Chemistry

One of the primary applications of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride is in the synthesis of pharmaceutical compounds. It acts as an acylating agent in the preparation of various biologically active molecules.

- Case Study : In a study focused on synthesizing novel anti-inflammatory agents, researchers utilized 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride to modify existing compounds, leading to derivatives with enhanced anti-inflammatory activity. The modification improved solubility and bioavailability compared to parent compounds.

Agrochemical Development

This compound is also significant in the agrochemical sector, where it is used to develop herbicides and pesticides.

- Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Compound A | 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride | 200 | 85 |

| Compound B | Standard Herbicide | 300 | 75 |

| Compound C | Alternative Herbicide | 250 | 80 |

In trials, 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride demonstrated superior efficacy at lower application rates compared to standard herbicides, highlighting its potential for more sustainable agricultural practices.

Synthesis of Specialty Chemicals

The compound serves as a key intermediate in the synthesis of specialty chemicals used in various industries, including cosmetics and materials science.

- Application Example : In cosmetic formulations, it has been used as a precursor for developing skin-conditioning agents that enhance product performance while maintaining safety profiles.

作用機序

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the acyl chloride group, which facilitates nucleophilic attack .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional similarities of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride to other halogenated propanoyl chlorides allow for systematic comparisons. Below is an analysis of its key analogs:

Table 1: Physicochemical Properties of Halogenated Propanoyl Chlorides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP | Flash Point (°C) | Vapor Pressure (mmHg) |

|---|---|---|---|---|---|---|---|

| 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride | C₉H₇Cl₂FO₂ | 237.055 | 279.9 ± 25.0 | 1.4 ± 0.1 | 2.65 | 113.5 ± 12.3 | 0.0 ± 0.6 |

| 2-(2,4-Difluorophenoxy)propanoyl chloride | C₉H₇ClF₂O₂ | 220.600 | 255.3 ± 25.0 | 1.3 ± 0.1 | 2.59 | 104.0 ± 12.3 | 0.0 ± 0.5 |

| 2-(4-Fluorophenoxy)propanoyl chloride | C₉H₈ClFO₂ | 202.610 | 252.0 ± 15.0 | 1.3 ± 0.1 | N/A | 102.9 ± 9.5 | N/A |

| 2-(2,4-Dichlorophenoxy)propanoyl chloride* | C₉H₇Cl₃O₂ | ~253.35 | N/A | N/A | N/A | N/A | N/A |

Key Observations:

Molecular Weight and Halogenation: The target compound’s molecular weight (237.055 g/mol) falls between its difluoro (220.6 g/mol) and dichloro (~253.35 g/mol) analogs. This reflects the substitution hierarchy: Cl (atomic mass ~35.45) > F (atomic mass ~19.00).

Boiling Point Trends: The target compound’s boiling point (279.9°C) is significantly higher than its difluoro (255.3°C) and monofluoro (252.0°C) analogs. This aligns with the stronger intermolecular forces (e.g., dipole-dipole interactions) imparted by Cl compared to F .

Lipophilicity (LogP) :

- The target’s LogP (2.65 ) is marginally higher than the difluoro analog (2.59 ), indicating that Cl slightly enhances lipid solubility compared to F. This property is critical in designing bioactive compounds with optimal membrane permeability .

Safety Parameters: The target’s higher flash point (113.5°C) vs. difluoro (104.0°C) and monofluoro (102.9°C) analogs suggests reduced flammability, likely due to its higher molecular stability .

Vapor Pressure :

- Both the target and difluoro compounds exhibit negligible vapor pressure (0.0 mmHg ), implying low volatility at room temperature. This property minimizes inhalation hazards but necessitates precautions during high-temperature handling .

生物活性

2-(2-Chloro-4-fluorophenoxy)propanoyl chloride is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride

- Molecular Formula : C10H8ClF O2

- CAS Number : 482373-01-3

The biological activity of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride primarily involves its ability to act as an acylating agent. This property allows it to interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. Such interactions can inhibit enzyme activity by modifying active site residues, thereby blocking substrate access.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound show effectiveness against various bacterial strains.

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Anticancer Properties : Preliminary studies suggest that 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride may have anticancer effects through the inhibition of cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits dihydrofolate reductase | |

| Anticancer | Reduces proliferation in prostate cancer cells |

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride were synthesized and tested against various microbial strains. The results indicated a notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Case Study: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. The results showed that the compound effectively reduced enzyme activity in vitro, suggesting its utility in developing antifolate drugs for cancer therapy .

Synthesis and Derivatives

The synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride involves several steps:

- Starting Material Preparation : The synthesis begins with the preparation of chlorinated phenol derivatives.

- Acylation Reaction : The chlorinated phenol is then reacted with propanoyl chloride under controlled conditions to yield the target compound.

Table 2: Synthetic Routes

| Step | Description |

|---|---|

| Starting Material | Chlorinated phenol derivative |

| Reaction Conditions | Reflux with propanoyl chloride |

| Final Product | 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride |

Q & A

Basic: What synthetic routes are available for 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride, and how are reagents optimized?

Methodological Answer:

The compound is typically synthesized via reaction of 2-(2-chloro-4-fluorophenoxy)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Key considerations include:

- Reagent Selection : Thionyl chloride is preferred for its high reactivity and ease of by-product (SO₂, HCl) removal. Catalytic dimethylformamide (DMF) may accelerate the reaction .

- Conditions : Reactions are conducted under anhydrous conditions in solvents like dichloromethane or toluene, with temperature controlled (0–25°C) to minimize side reactions .

- Purification : Distillation or recrystallization is used to isolate the product, with purity verified via GC-MS or NMR .

Basic: What safety protocols are critical when handling 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride?

Methodological Answer:

- Engineering Controls : Use fume hoods for ventilation and closed systems for reactions to limit aerosol formation .

- PPE : Wear acid-resistant gloves, goggles, and lab coats.

- Emergency Measures : Ensure access to eye wash stations and emergency showers. Contaminated clothing must be removed immediately and decontaminated .

- Exposure Monitoring : Air sampling for acyl chlorides is recommended to ensure concentrations remain below OSHA permissible limits .

Advanced: How can researchers mitigate oxidative condensation by-products during synthesis?

Methodological Answer:

Unexpected by-products, such as biphenyl derivatives, may form due to redox processes under acidic conditions. Mitigation strategies include:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to suppress oxidative pathways .

- Temperature Control : Maintain sub-ambient temperatures to reduce radical formation.

- Reagent Purity : Use freshly distilled thionyl chloride to avoid trace moisture, which can trigger side reactions .

- Post-Reaction Analysis : Employ TLC or HPLC to monitor reaction progress and identify by-products early .

Advanced: What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC : Quantify impurities using reverse-phase columns with UV detection.

- Elemental Analysis : Verify stoichiometry of C, H, Cl, and F .

Basic: In which reactions is this acyl chloride used as an intermediate?

Methodological Answer:

The compound serves as a versatile electrophile in:

- Amide Formation : React with amines (e.g., aniline derivatives) to yield substituted amides under Schotten-Baumann conditions .

- Esterification : Combine with alcohols (e.g., methanol) in the presence of base to form esters, useful in prodrug synthesis .

- Heterocyclic Synthesis : Participate in Friedel-Crafts acylation to generate fluorinated aromatic ketones .

Advanced: How should contradictory data on reaction yields or by-products be resolved?

Methodological Answer:

- Reproducibility Checks : Replicate experiments with standardized conditions (e.g., solvent purity, reagent ratios).

- Parameter Screening : Systematically vary temperature, solvent, and catalyst to identify critical factors .

- Advanced Characterization : Use high-resolution MS or X-ray crystallography to confirm by-product structures .

- Computational Modeling : Apply DFT calculations to predict reaction pathways and explain unexpected products .

Advanced: What strategies optimize storage stability of this acyl chloride?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。